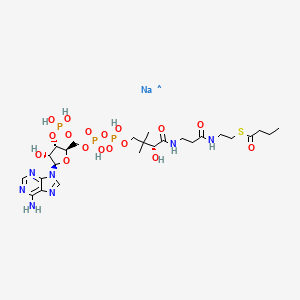

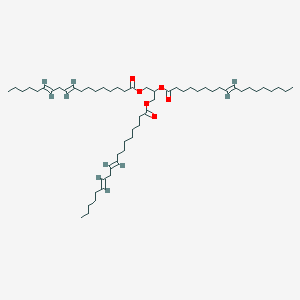

![molecular formula C48H91NO16S B3026236 N-[(1S,2R,3E)-2-hydroxy-1-[[[4-O-(3-O-sulfo-beta-D-galactopyranosyl)-beta-D-glucopyranosyl]oxy]methyl]-3-heptadecen-1-yl]-octadecanamide CAS No. 1292769-63-1](/img/structure/B3026236.png)

N-[(1S,2R,3E)-2-hydroxy-1-[[[4-O-(3-O-sulfo-beta-D-galactopyranosyl)-beta-D-glucopyranosyl]oxy]methyl]-3-heptadecen-1-yl]-octadecanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

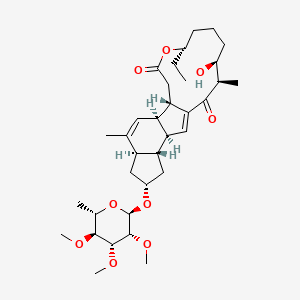

The compound seems to be a complex organic molecule that contains a sulfo-galactopyranosyl-glucopyranosyl moiety . This moiety is a type of oligosaccharide sulfate, consisting of a 3-O-sulfo-beta-D-galactopyranose residue and a D-glucopyranose residue joined in sequence by a (1->4) glycosidic bond .

Molecular Structure Analysis

The molecular structure of the compound can be deduced from its IUPAC name. It appears to contain a heptadecenyl and an octadecanamide group, along with a sulfo-galactopyranosyl-glucopyranosyl moiety .

科学的研究の応用

Synthesis and Characterization of Glycosides

The synthesis of glycosides, especially those involving sulfated derivatives, is critical for understanding various biological processes and the development of therapeutic agents. For instance, Jacquinet (1990) elaborated on the synthesis of methyl glycosides of repeating units of chondroitin 4- and 6-sulfate, showcasing methodologies that could be applicable to synthesizing components similar to the compound Carbohydrate Research.

Glycolipids and Cerebroside Analogues

Research by Ting (2002) on new cerebroside analogues from the marine fungus Aspergillus flavipes highlights the importance of such compounds in understanding cell membrane components and potential pharmaceutical applications Journal of Heilongjiang Commercial College. The structural complexity and the presence of glycosyl groups in these cerebrosides bear relevance to the study and applications of the given compound.

Enzymatic Resistance and Biological Interactions

Albrecht et al. (1995) discussed the synthesis of fluorescent and radioactive analogues of lactosylceramides and glucosylceramide containing beta-thioglycosidic bonds that are resistant to enzymatic degradation Carbohydrate Research. This research indicates the significance of modifying glycolipids for biological studies, potentially offering insights into the behavior and applications of the compound within cellular environments.

特性

IUPAC Name |

[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H91NO16S/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(53)49-36(37(52)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2)35-61-47-43(56)42(55)45(39(34-51)63-47)64-48-44(57)46(65-66(58,59)60)41(54)38(33-50)62-48/h29,31,36-39,41-48,50-52,54-57H,3-28,30,32-35H2,1-2H3,(H,49,53)(H,58,59,60)/b31-29+/t36-,37+,38+,39+,41-,42+,43+,44+,45+,46-,47+,48-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMXDOGIVEGVEOO-SFAIZGPWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OS(=O)(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)OS(=O)(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H91NO16S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

970.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

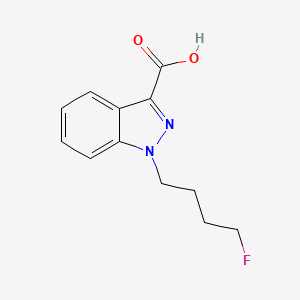

![Glycerol 1-palmitate 2,3-bis[(9Z)-9-hexadecenoate]](/img/structure/B3026157.png)

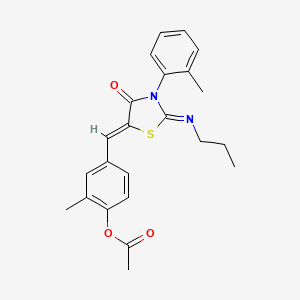

![9Z-octadecenoic acid, 1,1'-[2-[(1-oxodecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026158.png)

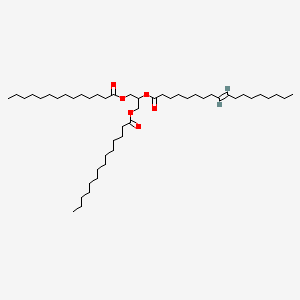

![11-cyclopropyl-2,2,3,3-d4-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one](/img/structure/B3026168.png)

![8-acetyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one](/img/structure/B3026172.png)